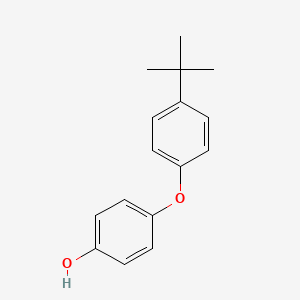

4-(4-tert-Butylphenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVMAYXFFONRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Tert Butylphenoxy Phenol and Analogous Systems

Precursor Synthesis and Functionalization of 4-tert-Butylphenol (B1678320)

The primary precursor for one of the aromatic rings in the target molecule is 4-tert-butylphenol. This compound is a common industrial chemical and is itself synthesized through the acid-catalyzed alkylation of phenol (B47542) with isobutylene. wikipedia.org The tert-butyl group is typically introduced at the para position due to its steric bulk, which directs the electrophilic substitution.

Further functionalization of 4-tert-butylphenol is a critical step in preparing it for coupling reactions. One common approach involves its conversion into a more reactive intermediate. For instance, in the synthesis of related phthalocyanine (B1677752) structures, 4-tert-butylphenol is used to displace a nitro group on a phthalonitrile (B49051) ring in a base-catalyzed nucleophilic aromatic substitution. ajol.inforesearchgate.nettubitak.gov.tr This demonstrates the nucleophilic character of the phenoxide ion of 4-tert-butylphenol, a key feature exploited in ether synthesis.

Formation of the Ethereal Linkage in Phenoxy-Substituted Phenols

The central challenge in synthesizing 4-(4-tert-Butylphenoxy)phenol lies in the formation of the diaryl ether bond. Several classical and modern organic reactions are employed for this purpose.

Nucleophilic Aromatic Substitution Strategies for Diaryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl ethers. researchgate.netacs.orgthieme-connect.com In this approach, a phenoxide acts as the nucleophile, attacking an activated aryl halide and displacing the halide. For the synthesis of a molecule like this compound, this would typically involve the reaction of the 4-tert-butylphenoxide with a suitably activated para-substituted phenol derivative, such as 4-fluoronitrobenzene, followed by reduction of the nitro group and diazotization/hydrolysis to yield the second phenol group. researchgate.net

The efficiency of SNAr reactions is highly dependent on the electronic nature of the aryl halide. The presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group is often necessary to activate the ring towards nucleophilic attack. researchgate.netwikipedia.org

A prominent example of a copper-catalyzed nucleophilic aromatic substitution is the Ullmann condensation. wikipedia.orgvulcanchem.comorganic-chemistry.org This reaction traditionally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.org Modern variations of the Ullmann ether synthesis have been developed that proceed under milder conditions with soluble copper catalysts, often supported by ligands. organic-chemistry.orgresearchgate.netmdpi.com

Condensation Reactions for Phenolic Ether Synthesis

Condensation reactions provide an alternative route to diaryl ethers. A notable example is the synthesis of phenoxy-phenols through the diazotization of an aniline (B41778) precursor followed by decomposition of the resulting diazonium salt in the presence of another aromatic hydrocarbon and sulfuric acid. google.com This method allows for the formation of the C-O bond through a different mechanistic pathway.

Another approach involves the direct coupling of phenols with arylboronic acids, a reaction often catalyzed by copper complexes. This method, a variation of the Chan-Lam coupling, can be highly efficient and tolerant of various functional groups. dntb.gov.uaresearchgate.netorganic-chemistry.org For instance, the coupling of 4-tert-butylphenol with a suitably protected 4-hydroxyphenylboronic acid could be a viable route.

Advanced Synthetic Approaches for this compound and Related Structures

To improve reaction times, yields, and environmental footprint, advanced synthetic methods have been developed and applied to the synthesis of diaryl ethers.

Catalytic Systems in Phenolic Ether Synthesis (e.g., Base-Catalyzed Approaches)

Base-catalyzed approaches are fundamental to many diaryl ether syntheses, as the deprotonation of the phenol to the more nucleophilic phenoxide is a critical first step. The choice of base is crucial and can significantly impact the reaction's success. Common bases include potassium carbonate, cesium carbonate, and sodium hydride. vulcanchem.comacs.orgrsc.orgprepchem.com

In a specific synthesis of 4-(4-tert-butylphenoxy)phthalonitrile, a precursor to related macrocycles, the reaction between 4-tert-butylphenol and 4-nitrophthalonitrile (B195368) is catalyzed by a base which facilitates the displacement of the nitro group. ajol.inforesearchgate.net Similarly, the synthesis of 4-(p-tert-butylphenoxy)-butyl acetate (B1210297) involves the formation of the sodium salt of p-tert-butylphenol using sodium hydride before reaction with 4-chlorobutyl acetate. prepchem.com

The table below summarizes various base-catalyzed systems used in the synthesis of related diaryl ethers.

| Reactants | Base | Catalyst | Solvent | Conditions | Yield | Reference |

| Phenols and Aryl Halides | K₂CO₃ | None | DMSO | Microwave | High to Excellent | acs.org |

| 3-tert-butylphenol and 3-iodoaniline | Cs₂CO₃ | CuI | DMF | 110°C | Not specified | vulcanchem.com |

| Phenol and α-Chloroacetone | K₂CO₃ | KI | Acetone | 60°C | 87.9% | rsc.org |

| p-tert-butylphenol and 4-chlorobutyl acetate | NaH | None | DMF | Not specified | Not specified | prepchem.com |

| 4-tert-butylphenol and 4-fluoronitrobenzene | CsF/CP | P(i-BuNCH₂CH₂)₃N | DMSO | 110°C, Microwave | 98% | researchgate.net |

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. scispace.com The synthesis of diaryl ethers is particularly amenable to this technology.

Microwave-assisted SNAr reactions have been shown to be highly effective. For example, the direct coupling of various phenols with electron-deficient aryl halides can be achieved in high yields within minutes without the need for a catalyst. acs.orgresearchgate.net This rapid and clean procedure is attractive for its simplicity and efficiency. acs.org In some cases, microwave heating is used in conjunction with a catalyst, such as in Ullmann-type couplings, to further enhance reaction rates. scispace.comthieme-connect.com

Research has demonstrated the successful microwave-assisted synthesis of non-symmetrical diaryl ethers from nitroarenes and phenols in the absence of any metal catalyst or ligand. thieme-connect.comorganic-chemistry.org These reactions, typically using potassium carbonate as a base and DMSO as a solvent, can be completed in 8-11 minutes with yields up to 92%. organic-chemistry.org The use of microwave irradiation represents a significant advancement in the sustainable and efficient synthesis of this compound and its analogues. researchgate.netorganic-chemistry.org

Phase Transfer Catalysis in Ether Synthesis

The synthesis of diaryl ethers, including this compound, can be efficiently achieved through nucleophilic aromatic substitution (SNAr) reactions, often facilitated by phase transfer catalysis (PTC). researcher.lifenih.gov This methodology is particularly advantageous as it can often be performed under milder conditions and can lead to higher yields compared to traditional methods. researcher.life

In a typical PTC system for diaryl ether synthesis, a phenol is treated with an activated aryl halide in the presence of a base and a phase transfer catalyst. nih.govnih.gov The catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the aryl halide occurs. researcher.lifenih.gov For instance, the synthesis of various diaryl ethers has been reported using nitroaryl fluorides and phenols with KF-alumina and a PTC catalyst under microwave irradiation in solvent-free conditions, resulting in high yields. researcher.life The Williamson ether synthesis, a classical method for forming ethers, can also be enhanced by the use of phase transfer catalysts. This approach is valuable for coupling sterically hindered phenols.

Derivatization and Complex Architectures Incorporating the 4-tert-Butylphenoxy Moiety

The 4-tert-butylphenoxy group is a valuable substituent for creating a variety of complex molecules due to its steric bulk and electronic properties. Its incorporation can influence the solubility, aggregation behavior, and electronic properties of the final molecule.

Synthesis of Phthalonitrile and Phthalocyanine Derivatives

The 4-tert-butylphenoxy moiety is frequently incorporated into phthalonitrile and subsequently phthalocyanine structures. The synthesis of the precursor, 4-(4-tert-butylphenoxy)phthalonitrile, is typically achieved through a base-catalyzed nucleophilic aromatic substitution reaction. tubitak.gov.trrsc.orgajol.info In this reaction, 4-nitrophthalonitrile is treated with 4-tert-butylphenol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). tubitak.gov.trrsc.org This reaction can be carried out at room temperature over an extended period or under heating to accelerate the process. tubitak.gov.trrsc.org

The resulting 4-(4-tert-butylphenoxy)phthalonitrile serves as a key intermediate for the synthesis of tetra-substituted phthalocyanines. tubitak.gov.trajol.infoatlantis-press.com The cyclotetramerization of this phthalonitrile derivative, often in the presence of a metal salt (like CoCl₂ or NiCl₂) and a base (like 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) in a high-boiling solvent like pentanol (B124592), yields the corresponding metallophthalocyanine. rsc.orgatlantis-press.com Metal-free phthalocyanines can also be synthesized using this precursor. tubitak.gov.tr The introduction of the bulky 4-tert-butylphenoxy groups enhances the solubility of the resulting phthalocyanine complexes in organic solvents. ajol.info

| Precursor | Reagents | Product | Yield (%) | Reference |

| 4-Nitrophthalonitrile, 4-tert-Butylphenol | K₂CO₃, DMF | 4-(4-tert-Butylphenoxy)phthalonitrile | 47-89.4 | tubitak.gov.trrsc.org |

| 4-(4-tert-Butylphenoxy)phthalonitrile | CoCl₂, DBU, Pentanol | Tetra-(4-(tert-butyl)phenoxy) cobalt phthalocyanine | Not specified | rsc.org |

| 4-(4-tert-Butylphenoxy)phthalonitrile | Li, Pentanol | 2,9(10),16(17),23(24)-tetra(4-tert-butylphenoxy) phthalocyanine | Not specified | tubitak.gov.tr |

| 4-(4-tert-Butylphenoxy)phthalonitrile | NiCl₂, DBU, Octanol | 2,9(10),16(17),23(24)-tetra(4-tert-butylphenoxy) nickel phthalocyanine | 37.1 | atlantis-press.com |

Preparation of Substituted Cyclohexanol (B46403) and Cyclic Ether Analogs

The 4-tert-butylphenoxy moiety can be attached to cyclic aliphatic structures. For example, 2-(4-tert-butyl-phenoxy) cyclohexanol has been synthesized by the reaction of 4-tert-butylphenol with epoxycyclohexane in the presence of a catalyst. researchgate.net This reaction opens the epoxide ring and forms an ether linkage. The resulting cyclohexanol derivative can be further functionalized. researchgate.net

Another related structure, 4-tert-butyl-cyclohexanol, can be prepared by the hydrogenation of 4-tert-butyl-phenol. google.com This process typically employs a catalyst system such as rhodium on a support like alumina (B75360) or silica, in combination with an acid. google.com The stereochemistry of the resulting cyclohexanol can be influenced by the reaction conditions.

Incorporation into Supramolecular Frameworks (e.g., Calixarenes)

The 4-tert-butylphenoxy group is a fundamental building block in the synthesis of a major class of supramolecular hosts known as calixarenes. semanticscholar.org Calix[n]arenes are cyclic oligomers formed from the condensation of a para-substituted phenol, most commonly p-tert-butylphenol, with formaldehyde. semanticscholar.orgnih.gov The synthesis is typically base-catalyzed, using hydroxides like NaOH or KOH. semanticscholar.org The size of the resulting calixarene (B151959) (the 'n' value, which denotes the number of phenolic units) can be controlled by the reaction conditions. semanticscholar.org

These cup-shaped molecules have a hydrophobic cavity that can encapsulate guest molecules, a key feature of host-guest chemistry. The tert-butyl groups on the upper rim of the calixarene enhance its solubility in organic solvents and contribute to the formation of a well-defined cavity. The phenolic hydroxyl groups on the lower rim can be further modified to create more complex and selective receptors. For instance, p-tert-butyl-calix researcher.lifearene has been used as a synthetic receptor for the selective extraction of amino acids and peptides. nih.gov

| Phenol | Reagent | Product Type | Reference |

| p-tert-Butylphenol | Formaldehyde, Base (e.g., NaOH, KOH) | p-tert-Butylcalix[n]arenes (n=4, 6, 8) | semanticscholar.org |

| p-(Benzyloxy)phenol | Formaldehyde, RbOH | p-(Benzyloxy)calix[5-8]arenes | nih.gov |

| p-(Heptyl)phenol | Paraformaldehyde, CsOH | Giant p-(heptyl)calixarenes | nih.gov |

Synthesis of Acetonitrile (B52724) Derivatives

The 4-(4-tert-butylphenoxy) group can be incorporated into molecules containing a nitrile functional group, such as acetonitrile derivatives. For example, 4-(4-tert-butylphenoxy)benzonitrile (B2431270) can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzonitrile (B33359) and 4-tert-butylphenol. rsc.org This reaction can be carried out in supercritical carbon dioxide with a phase transfer catalyst. rsc.org Another route involves the reaction of 4-chloronitrobenzene with 4-tert-butylphenol to form 4-(4'-tert-Butylphenoxy)nitrobenzene, which can presumably be converted to the corresponding nitrile. mdpi.com Additionally, 2-(4'-tert-Butylphenoxy)benzonitrile has been synthesized via a K₃PO₄-mediated reaction in an ionic liquid. mdpi.com These nitrile derivatives can serve as versatile intermediates for the synthesis of more complex molecules.

Chemical Reactivity, Degradation Kinetics, and Mechanistic Investigations of 4 4 Tert Butylphenoxy Phenol and Analogs

Oxidative Transformations and Reaction Mechanisms

The oxidation of 4-(4-tert-butylphenoxy)phenol can occur through various pathways, including reactions with radicals, enzymatic catalysis, and advanced oxidation processes. These transformations are crucial in determining the compound's environmental lifetime and the nature of its degradation products.

The hydroxyl radical (•OH) is a highly reactive species that plays a significant role in the degradation of organic pollutants in both atmospheric and aquatic environments. d-nb.inforesearchgate.net The reaction of •OH with phenolic compounds can proceed via hydrogen abstraction from the phenolic -OH group or by electrophilic addition to the aromatic ring. researchgate.net For 4-tert-butylphenol (B1678320), a related compound, the addition of •OH to the ortho and para positions of the phenol (B47542) ring is considered a primary degradation pathway. researchgate.net This leads to the formation of hydroxylated intermediates. nih.gov

The sulfate (B86663) radical (SO₄⁻•) is another potent oxidant used in advanced oxidation processes. nih.gov In the UV/S₂O₈²⁻ system, the sulfate radical is the main oxidizing species responsible for the degradation of organic compounds. nih.gov Studies on bisphenol A, another phenolic compound, have shown that the sulfate radical is a more effective oxidant than the hydroxyl radical for both degradation and mineralization. nih.gov

Enzymes, particularly those produced by microorganisms, can catalyze the transformation of this compound and its analogs. For instance, tyrosinase, a copper-containing enzyme, is known to oxidize 4-tert-butylphenol. nih.govsigmaaldrich.com The reaction proceeds through the formation of 4-tert-butyl-ortho-benzoquinone. nih.gov The kinetics of this enzymatic reaction are complex, exhibiting an induction period that can be influenced by the substrate concentration and the presence of co-substrates like 4-tert-butylcatechol (B165716). nih.gov

The bacterium Sphingobium fuliginis has been shown to utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov The metabolic pathway is initiated by the hydroxylation of 4-tert-butylphenol to 4-tert-butylcatechol. nih.gov This is followed by a meta-cleavage pathway, leading to the formation of intermediates such as 3,3-dimethyl-2-butanone. nih.gov

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade persistent organic pollutants through the generation of highly reactive species like hydroxyl radicals. spartanwatertreatment.comkirj.ee These processes offer rapid reaction rates and the potential for complete mineralization of organic compounds. spartanwatertreatment.com

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals. kirj.ee In the degradation of 4-tert-butylphenol, the addition of H₂O₂ under UV irradiation leads to the formation of hydroxyl radicals, which then attack the phenol ring, producing intermediates like 4-tert-butylcatechol and hydroquinone. nih.gov

UV/S₂O₈²⁻: The activation of persulfate (S₂O₈²⁻) by UV light generates sulfate radicals (SO₄⁻•), which are powerful oxidants. nih.gov This method has been shown to be highly effective for the degradation and mineralization of phenolic compounds like bisphenol A, outperforming the UV/H₂O₂ process. nih.gov

Ferrate(VI): Ferrate(VI) (FeO₄²⁻) is a strong oxidizing agent that can effectively degrade phenolic compounds. nih.gov The reaction of ferrate(VI) with 4-tert-butylphenol is a second-order process, and its efficiency is pH-dependent. researchgate.net The degradation pathways involve oxygen atom transfer, ring-opening, and radical coupling reactions, leading to the formation of hydroxylation products, ring-cleavage products, and dimers. nih.gov The presence of other phenolic compounds, such as chlorophene, can enhance the degradation rate of 4-tert-butylphenol in a mixed solution with ferrate(VI). digitellinc.com

Interactive Table: Comparison of AOPs for Phenolic Compound Degradation

| AOP Method | Primary Oxidant | Key Intermediates of 4-t-BP | Performance Notes |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | 4-tert-butylcatechol, Hydroquinone | Effective for degradation. nih.gov |

| UV/S₂O₈²⁻ | Sulfate Radical (SO₄⁻•) | Not explicitly detailed for 4-t-BP, but effective for similar phenols. | Higher mineralization efficiency than UV/H₂O₂ for some phenols. nih.gov |

| Ferrate(VI) | Ferrate(VI) (FeO₄²⁻) | Hydroxylation products, ring-cleavage products, dimers. | Rapid degradation, pH-dependent. nih.gov |

Enzymatic Transformation Kinetics and Catalytic Mechanisms

Environmental and Chemical Degradation Studies

Understanding the degradation of this compound under various environmental conditions is essential for assessing its persistence and potential for long-range transport. This includes its breakdown in water through photolysis and its reactions in the atmosphere.

In aqueous environments, this compound and its analogs can undergo photolytic degradation when exposed to sunlight. echemi.com The direct photolysis of 4-tert-butylphenol has been found to yield by-products such as 4-tert-butylcatechol and a 4-tert-butylphenol dimer. nih.govechemi.com The degradation process can also involve the fracture of the benzene (B151609) ring, leading to a reduction in the total organic carbon (TOC) over time. nih.gov One study reported a 29% degradation of TOC after 16 hours of irradiation. nih.gov The presence of other substances, such as silver carbonate (Ag₂CO₃) acting as a photocatalyst under simulated solar light, can significantly enhance the degradation rate. mdpi.com

Biodegradation Mechanisms and Microbial Metabolism (e.g., Meta-Cleavage Pathways)

The biodegradation of this compound and its analogs, such as 4-tert-butylphenol (4-t-BP), is a critical area of research for understanding their environmental fate. nih.gov Microbial metabolism, particularly through meta-cleavage pathways, has been identified as a key mechanism in the breakdown of these compounds. nih.govnih.gov

Several bacterial strains have been isolated and characterized for their ability to utilize 4-t-BP as a sole source of carbon and energy. For instance, Sphingobium fuliginis strains, isolated from the rhizosphere sediment of Phragmites australis, have demonstrated the capacity to degrade 4-t-BP. nih.gov Research on strain TIK-1, a 4-t-BP-utilizing bacterium, has proposed a degradation pathway initiated by the hydroxylation of 4-t-BP to form 4-tert-butylcatechol. nih.govscience.gov This is followed by a meta-cleavage of the aromatic ring. nih.govscience.gov The identification of 3,3-dimethyl-2-butanone as a metabolite supports this proposed pathway. nih.govscience.gov The degradation activity in these strains is inducible, meaning the presence of 4-t-BP triggers the expression of the necessary enzymes. nih.gov

The meta-cleavage pathway is a common strategy employed by microorganisms to degrade aromatic compounds. nih.gov In this pathway, catechol or its derivatives are cleaved by a dioxygenase enzyme between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov For 4-t-BP, the formation of 4-tert-butylcatechol is a crucial first step, which is then susceptible to ring cleavage. nih.govscience.gov The inhibition of 4-t-BP degradation in the presence of 3-fluorocatechol, a known meta-cleavage inhibitor, provides strong evidence for the involvement of this pathway. nih.gov

The ability of these microorganisms is not limited to just 4-t-BP. Studies have shown that Sphingobium fuliginis strain TIK-1 can also degrade a variety of other 4-alkylphenols with different side-chain structures through the same meta-cleavage pathway. nih.gov This suggests a broad substrate specificity of the enzymes involved. Similarly, Sphingobium fuliginis OMI, another isolated strain, also degrades 4-t-BP via a meta-cleavage pathway and can break down a wide range of alkylphenols. nih.gov

The general mechanism for the biodegradation of phenolic compounds often involves their initial conversion to a catechol derivative, followed by aromatic ring cleavage. nih.gov In the case of Pseudomonas fluorescens degrading phenol, the meta-cleavage pathway was confirmed by assaying key enzymes like catechol 2,3-dioxygenase. nih.gov This indicates that the meta-cleavage pathway is a conserved and efficient mechanism for the microbial degradation of various phenolic compounds.

Kinetic Studies of Chemical Reactions

The study of the chemical reactivity of this compound and its analogs involves detailed kinetic analyses to understand the rates and mechanisms of their transformation under various conditions.

Reaction Rate Determinations and Influencing Factors (e.g., pH, Temperature, Irradiation Intensity, Oxidant Concentration)

The degradation kinetics of 4-tert-butylphenol (4-t-BP) have been investigated under different chemical oxidation and photodegradation scenarios. The reaction rates are significantly influenced by several factors, including pH, temperature, the concentration of oxidants, and the intensity of irradiation.

In ferrate(VI) oxidation processes, the reaction between Fe(VI) and 4-t-BP follows second-order kinetics. nih.gov The apparent second-order rate constant (k_app) is highly dependent on the solution's pH, with the rate decreasing as the pH increases. nih.gov At a pH of 8.0, the k_app value was determined to be 295 M⁻¹s⁻¹. nih.gov The presence of certain ions can also affect the removal efficiency of 4-t-BP. For example, Mg²⁺ and HCO₃⁻ have been observed to slightly decrease the efficiency, whereas Cu²⁺ and humic acid can accelerate it to varying degrees. nih.gov

During chlorination, 4-t-BP is rapidly oxidized by chlorine, also following second-order reaction kinetics. nih.gov The apparent kinetic rate constants are influenced by pH, with the highest rate observed at pH 5 and the lowest at pH 9. nih.gov The half-life of 4-t-BP during chlorination can be as short as 12.1 minutes with a chlorine concentration of 3 mg/L. nih.gov

Photodegradation is another important degradation pathway. The rate of photodegradation can be influenced by the presence of photosensitizers and reactive oxygen species (ROS). For instance, the degradation of 2,4,6-trichlorophenol (B30397) was significantly enhanced in the presence of a photosensitizer under visible light irradiation, with 95.4% degradation occurring after 270 minutes. researchgate.net In the photodegradation of 4-t-BP, the process can be initiated by direct photolysis or by reaction with hydroxyl radicals (HO•). nih.gov The presence of H₂O₂ can increase the production of HO• and thus accelerate the oxidation of 4-t-BP. nih.gov

The following interactive table summarizes the kinetic data for the degradation of 4-tert-butylphenol under different conditions.

Transition State Analysis for Elucidating Reaction Mechanisms

Transition state analysis, often aided by computational modeling such as Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and its analogs. By examining the energetics and structures of transition states, researchers can gain insights into reaction pathways and the factors that control them.

For the reaction of 4-t-BP with ferrate(VI), theoretical analysis of atom partial charges, frontier electron densities, and spin densities has been used to rationalize the initial reactions. nih.gov This type of analysis helps to identify the most likely sites of attack on the 4-t-BP molecule and to understand the electronic factors that govern the reaction. The products of this reaction, which include hydroxylated species and ring-opened products, are consistent with mechanisms involving oxygen atom transfer and radical coupling. nih.gov

In the context of nucleophilic acyl substitution reactions, such as the synthesis of 2-(4-tert-butylphenoxy)butanoyl chloride from 4-tert-butylphenol, DFT calculations can be used to assess the steric and electronic effects on the transition states. This can help in optimizing reaction conditions and understanding the formation of byproducts.

The study of hydrogen atom transfer reactions involving phenols also benefits from transition state analysis. The mechanism of the reaction between a 2,4,6-tri-tert-butylphenoxyl radical and other phenols has been suggested to involve the prior equilibrium formation of a hydrogen-bonded free radical-phenol complex, followed by hydrogen atom transfer within this complex. researchgate.net This mechanism helps to explain the unusually low activation energies observed for such reactions. researchgate.net

Computational modeling can also be used to predict the stability of intermediates and transition states in various degradation pathways. For example, in the photodegradation of 4-t-BP, theoretical calculations can complement experimental techniques like GC-MS and LC-MS in identifying reaction by-products and elucidating the degradation pathway. nih.gov

Advanced Analytical and Spectroscopic Characterization for Structural and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical for the para-substituted rings. The tert-butyl group will produce a sharp singlet, while the aromatic protons will appear as a set of doublets, characteristic of para-substitution patterns. The phenolic hydroxyl proton will present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 16 carbon atoms. The symmetry of the molecule simplifies the spectrum, with distinct signals for the ipso, ortho, and meta carbons of each ring. The tert-butyl group will show two signals corresponding to the quaternary and methyl carbons.

The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.31 | ~31.5 |

| tert-Butyl (Quaternary C) | - | ~34.1 |

| Aromatic Protons (ortho to -OAr) | ~6.95 (d) | ~119.0 |

| Aromatic Protons (meta to -OAr) | ~7.35 (d) | ~126.5 |

| Aromatic Protons (ortho to -OH) | ~6.85 (d) | ~116.0 |

| Aromatic Protons (meta to -OH) | ~7.05 (d) | ~120.5 |

| Carbon (C-OAr) | - | ~152.0 |

| Carbon (C-OtBu) | - | ~145.0 |

| Carbon (C-OH) | - | ~150.0 |

| Carbon (C-O) | - | ~154.0 |

| Phenolic Proton (-OH) | Variable (broad s) | - |

This table presents predicted values based on standard chemical shift increments and data from related structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within 4-(4-tert-Butylphenoxy)phenol.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands include:

A sharp, strong band for the asymmetric C-O-C stretch of the diaryl ether, typically observed around 1240-1250 cm⁻¹. nih.govncsu.edu

A broad O-H stretching band from the phenolic group, usually found in the region of 3200-3600 cm⁻¹, the position and shape of which are sensitive to hydrogen bonding.

Multiple sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the tert-butyl group and the aromatic rings.

Aromatic C=C stretching vibrations appearing in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the carbon skeleton, which may be weak or absent in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) | IR |

| Aryl Ether | Asymmetric C-O-C Stretch | 1240 - 1250 | IR |

| Alkyl C-H | C-H Stretch (tert-butyl) | 2850 - 2970 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to arise from the π → π* transitions within its two aromatic rings. The presence of the hydroxyl (-OH) and ether (-O-) auxochromes influences the position and intensity of the absorption bands.

The spectrum would likely show primary absorption bands similar to its precursor, 4-tert-butylphenol (B1678320), which has an absorption maximum around 277-280 nm. The additional phenoxy group would be expected to cause a slight bathochromic (red) shift. Emission (fluorescence) data for this compound is not widely reported; simple phenols are typically not strongly fluorescent unless incorporated into more complex, rigid systems.

High-Resolution Mass Spectrometry (MS and MALDI-TOF MS) for Molecular Identification and Fragmentation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental formula of the compound, while the fragmentation pattern gives crucial structural information. For this compound (C₁₆H₁₈O₂), the calculated exact mass is 242.1307 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways:

Loss of a methyl group: A peak at [M-15]⁺ resulting from the cleavage of a methyl radical from the tert-butyl group.

Loss of the tert-butyl group: A highly stable fragment at [M-57]⁺, often representing the base peak, from the loss of the C(CH₃)₃ radical.

Ether Bond Cleavage: Scission of the C-O ether bond can lead to fragments corresponding to the charged 4-tert-butylphenoxyl radical or the phenoxyl radical.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing derivatives of this compound, especially when incorporated into larger, less volatile structures like phthalocyanines, where it helps confirm the successful addition of the substituent. nih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 242 | [M]⁺• | Molecular Ion |

| 227 | [M-CH₃]⁺ | Loss of a methyl radical |

| 185 | [M-C(CH₃)₃]⁺ | Loss of a tert-butyl radical |

| 149 | [C₁₀H₁₃O]⁺ | Fragment from ether cleavage |

| 93 | [C₆H₅O]⁺ | Fragment from ether cleavage |

Solid-State Characterization by X-ray Crystallography

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, definitive experimental data on its solid-state conformation, intermolecular interactions (such as hydrogen bonding networks involving the phenol (B47542) group), and crystal packing arrangement are not available. Such a study would be invaluable for understanding its solid-state properties and for computational modeling.

Specialized Spectroscopic Probes for Reactive Intermediates (e.g., Electron Paramagnetic Resonance (EPR))

The phenolic hydroxyl group makes this compound a candidate for forming a stable phenoxy radical intermediate upon oxidation or irradiation. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for detecting and characterizing such paramagnetic species.

Upon one-electron oxidation, the compound would form the 4-(4-tert-Butylphenoxy)phenoxy radical. The unpaired electron would be primarily localized on the oxygen atom of the former phenol group but would also be delocalized across its associated aromatic ring.

The expected characteristics of the EPR spectrum would be:

g-value: A g-value greater than 2.0040, which is characteristic of an oxygen-centered radical.

Hyperfine Coupling: The unpaired electron would couple to the magnetic nuclei of the protons on the phenoxy ring. This would result in a characteristic hyperfine splitting pattern, likely a triplet of triplets, arising from coupling to the two sets of inequivalent ortho and meta protons. Studies on similar phenoxy radicals have confirmed this behavior.

The stability and electronic structure of this radical intermediate are of significant interest, as the electron-donating nature of the para-ether linkage would influence the spin density distribution and reactivity of the radical.

Computational Chemistry and Theoretical Modeling of 4 4 Tert Butylphenoxy Phenol and Its Analogs

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting molecular geometries, electronic distributions, and spectroscopic behaviors.

Density Functional Theory (DFT) for Geometry Optimization and Ground State Properties

Density Functional Theory (DFT) has become a standard tool for the geometry optimization and calculation of ground-state properties of organic molecules due to its balance of accuracy and computational cost. For molecules like 4-(4-tert-Butylphenoxy)phenol, DFT calculations would typically be employed to determine the most stable three-dimensional conformation, bond lengths, bond angles, and dihedral angles.

While a specific DFT study for the geometry optimization of this compound is not readily found, research on related structures provides a clear indication of the expected outcomes. For instance, DFT calculations on substituted diphenyl ethers reveal that the molecule is not planar. The two phenyl rings are twisted with respect to the central C-O-C plane, described by two torsion angles. This twist conformation is a result of minimizing steric hindrance between the two aromatic rings. The introduction of a bulky tert-butyl group on one of the phenyl rings and a hydroxyl group on the other would further influence these torsion angles.

Furthermore, DFT is used to calculate various ground-state electronic properties that are critical for understanding a molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For antioxidant phenols like butylated hydroxytoluene (BHT), a structural relative, DFT calculations have been used to analyze their radical scavenging capabilities by examining these frontier molecular orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Properties for Analogs of this compound

| Compound/Analog | Method/Basis Set | Calculated Property | Value |

|---|---|---|---|

| 2,4-Dimethyl-6-tert-butylphenol (DTBP) | MN15/6-31+G(d,p) | HOMO Energy | - |

| 2,4-Dimethyl-6-tert-butylphenol (DTBP) | MN15/6-31+G(d,p) | LUMO Energy | - |

| 2,4-Dimethyl-6-tert-butylphenol (DTBP) | MN15/6-31+G(d,p) | HOMO-LUMO Gap | - |

| 4-bromodiphenyl ether | Semi-empirical MO | Torsion Angles (ϕ1, ϕ2) | Differ from experimental |

Note: Specific energy values for DTBP were not provided in the source material, but the study focused on their computational analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. It is widely used to predict and interpret UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths.

For this compound, TD-DFT calculations would be expected to reveal electronic transitions primarily of a π → π* character, localized on the aromatic rings. The presence of the ether linkage and the hydroxyl and tert-butyl substituents would modulate the energies of these transitions. In studies of phthalocyanines bearing 4-(4-tert-butylphenoxy) substituents, TD-DFT calculations have been performed to understand the influence of these groups on the characteristic Q and B bands in the UV-Vis spectrum of the macrocycle. These studies show that the substituents can cause a red-shift in the absorption spectra.

Similarly, TD-DFT has been applied to various substituted phenols to predict their UV-Vis spectra. For instance, in the case of para-substituted phenols, TD-DFT calculations have successfully predicted the absorption spectra of transient species like phenoxy radicals and radical cations that are formed upon photoexcitation.

The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. For organic molecules, hybrid functionals such as B3LYP and PBE0, combined with a reasonably large basis set like 6-311+G(d,p), are commonly employed. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is also important for comparing theoretical spectra with experimental data obtained in solution.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Analogous Compounds using TD-DFT

| Compound/Analog | Method/Basis Set/Solvent | Predicted λmax (nm) |

|---|---|---|

| 1-phenyl-substituted formazans | PBE1PBE/6-311G(2d,2p) | Good agreement with experiment |

| Axially substituted Boron Subphthalocyanines | B3LYP/6-31+G(d,p)/Chloroform | ~520-528 (Q band) |

Theoretical Investigations of Reaction Mechanisms and Kinetics

Computational chemistry provides invaluable tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates and transition states, and predicting the rates at which these reactions occur.

Potential Energy Surface Construction and Transition State Characterization

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. nih.gov By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to minima on the surface, and transition states, which are first-order saddle points connecting these minima. nih.gov For a reaction involving this compound, such as its synthesis or degradation, constructing a PES would reveal the most energetically favorable reaction pathway.

For example, the tert-butylation of phenol (B47542) to produce 4-tert-butylphenol (B1678320), a precursor to the title compound, has been studied theoretically. These studies compare different reaction mechanisms, such as stepwise versus concerted pathways, and use computational methods to locate the transition states for each step. The geometry and energy of the transition state are critical for understanding the reaction's activation barrier.

Rate Constant Prediction through Kinetic Theories

Once the transition state has been characterized, its properties can be used within the framework of kinetic theories, such as Transition State Theory (TST), to predict the rate constant of a reaction. TST provides a direct link between the macroscopic rate of a reaction and the microscopic properties of the reactants and the transition state.

Simulations for Spectroscopic Property Prediction and Interpretation

Computational simulations are not only used to predict electronic spectra (UV-Vis) but also other forms of spectroscopy, such as infrared (IR) and nuclear magnetic resonance (NMR), which provide detailed structural information.

For this compound, DFT calculations can predict its vibrational frequencies. These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the computed spectrum with an experimental one, each peak can be assigned to a specific vibrational mode of the molecule (e.g., O-H stretch, C-O-C stretch, aromatic C-H bends). This is a powerful tool for structural elucidation. In the characterization of phthalocyanines with 4-(4-tert-butylphenoxy) substituents, the calculated C-O-C vibrational frequency around 1248 cm⁻¹ was used to confirm the successful synthesis.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of experimental signals to specific nuclei within the molecule.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylphenol |

| Butylated hydroxytoluene (BHT) |

| 2,4-Dimethyl-6-tert-butylphenol (DTBP) |

| 4-bromodiphenyl ether |

| 2,4,6-tri-tert-butylphenoxyl radical |

| Phthalocyanine (B1677752) |

| 1-phenyl-substituted formazans |

| Boron Subphthalocyanine |

| Azo dyes |

| Phenol |

Molecular Modeling for Structure-Property Relationship Elucidation

Molecular modeling serves as a powerful tool in computational chemistry to elucidate the relationships between the three-dimensional structure of a molecule and its macroscopic properties. For this compound and its analogs, theoretical methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are employed to predict and understand their physicochemical characteristics, reactivity, and potential applications.

At a fundamental level, computational methods are used to determine the most stable conformations (optimized geometries) of these molecules. Basic computed properties for the parent compound, this compound, provide a baseline for understanding its electronic and lipophilic characteristics.

Table 1: Computed Molecular Properties of this compound

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 29.46 Ų |

| LogP (Octanol-Water Partition Coefficient) | 4.482 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

This data is computationally generated.

Studies on simpler, related structures like phenoxyphenol isomers (2-phenoxyphenol, 3-phenoxyphenol, and 4-phenoxyphenol) offer significant insight into how substituent placement affects molecular geometry and stability. High-level ab initio calculations have been used to determine their gas-phase enthalpies of formation and optimized geometries. These studies reveal that 2-phenoxyphenol (B1197348) is the most stable isomer due to the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen. This interaction is absent in the meta and para isomers. The relative stability between 3- and 4-phenoxyphenol (B1666991) is influenced by the dihedral angle between the two phenyl rings, which affects the extent of π-delocalization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent a further step in linking structure to function. These models correlate calculated molecular descriptors with experimental activities or properties. For various classes of substituted phenols and phenoxy derivatives, QSAR models have been developed to predict properties ranging from toxicity to biological activity. scholarsresearchlibrary.comexplorationpub.com These models often employ a wide range of descriptors, including electronic (e.g., Mulliken charges, HOMO/LUMO energies), steric, and hydrophobic (e.g., LogP) parameters, to build a statistically significant relationship. scholarsresearchlibrary.comacs.orgexplorationpub.com For instance, the toxicity of substituted phenols has been successfully modeled using quantum chemical descriptors calculated via DFT methods. scholarsresearchlibrary.com Similarly, the bond-dissociation energies of substituted phenols, a key parameter for antioxidant activity, have been shown to correlate well with the Mulliken charge on the oxygen atom of the corresponding phenoxyl radical. nih.gov

A compelling example of structure-property relationship elucidation comes from the study of analogs where the 4-(4-tert-butylphenoxy) moiety is attached to a larger system, such as a phthalocyanine ring. Phthalocyanines are large, aromatic macrocycles known for their non-linear optical (NLO) properties. The orientation of the four bulky 4-(4-tert-butylphenoxy) substituents creates four distinct positional isomers with different molecular symmetries: Cs, C2v, C4h, and D2h. ajol.inforesearchgate.net

Experimental and theoretical investigations on these isomers have demonstrated that molecular symmetry plays a crucial role in determining their NLO behavior. ajol.inforsc.org Z-scan experiments, which measure non-linear absorption, revealed that the isomers exhibit significantly different reverse saturable absorption profiles. ajol.info The C4h isomer of 4β-(4-tert-butylphenoxy)phthalocyanine was found to possess the strongest non-linear optical properties, followed by the D2h, Cs, and C2v isomers, directly linking the structural arrangement to the material's optical response. ajol.inforesearchgate.net

Table 2: Non-linear Optical Properties of 4β-(4-tert-butylphenoxy)phthalocyanine Isomers

| Isomer Symmetry | Experimental βexp (x 10⁻¹⁰ m·MW⁻¹) |

|---|---|

| C4h | 9.31 |

| D2h | 7.89 |

| Cs | 7.32 |

| C2v | 1.77 |

Data sourced from Z-scan experiments. ajol.inforesearchgate.net

Polymer Science and Materials Chemistry Applications of 4 4 Tert Butylphenoxy Phenol Derived Structures

Utilization as a Monomer or Comonomer in Polymer Synthesis

While 4-(4-tert-butylphenoxy)phenol itself is not typically used as a primary monomer for high molecular weight polymers due to its monofunctional nature with respect to common polymerization reactions, its derivatives are strategically employed in various polymerization processes. These derivatives serve as comonomers to introduce specific properties or as agents to control the polymerization process itself.

Homopolymerization and Copolymerization Processes

Derivatives of this compound are valuable in creating specialized polymers and macrocycles. A key derivative is 4-(4-tert-butylphenoxy)phthalonitrile, which is synthesized from 4-nitrophthalonitrile (B195368) and 4-tert-butylphenol (B1678320). ajol.info This phthalonitrile (B49051) derivative undergoes a base-catalyzed cyclotetramerization, a form of homopolymerization, to produce tetra-substituted phthalocyanines. ajol.infosemanticscholar.org This process involves refluxing the phthalonitrile precursor in a high-boiling solvent like pentanol (B124592) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). semanticscholar.orgresearchgate.net

In other applications, derivatives are designed for copolymerization. For instance, 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate (B99206) has been synthesized and copolymerized with commodity monomers like methyl methacrylate and styrene. researchgate.net Such copolymerizations allow for the incorporation of the bulky tert-butylphenoxy side group into the main polymer chain, which can significantly alter the properties of the resulting copolymer. Another example involves the synthesis of 4,7-di(4-tert-butylphenoxy)-2,9-dimethyl-1,10-phenanthroline, which serves as a building block for tetradentate ligands used to create initiators for the ring-opening polymerization of ε-caprolactone. ogarev-online.ru

Role as a Chain Regulator or End-Capper in Polymerization

In polymer synthesis, controlling molecular weight and polymer chain ends is crucial for achieving desired material properties. While the simpler molecule, 4-tert-butylphenol, is widely used as a chain stopper or end-capper, particularly in polycarbonate production wikipedia.orgvinatiorganics.comnih.gov, more complex structures derived from this compound are used as specialized end-capping agents.

For example, in the melt-transesterification process for producing polycarbonates, end-capping agents containing the para-tert-butylphenoxy group are employed. google.com These agents, which can be prepared by reacting a chloroformate with an activated phenol (B47542), are added to the molten polycarbonate to block the terminal hydroxyl groups. google.com This end-capping process is critical for stabilizing the polymer melt, controlling the final molecular weight, and tailoring the processing characteristics of the polycarbonate resin. The incorporation of the bulky p-tert-butylphenoxy terminal group can enhance properties such as melt flow and thermal stability. Pyrolysis-gas chromatography has been used to characterize and quantify the presence of p-tert-butylphenoxy terminal groups in polycarbonate structures. jst.go.jp

Development of High-Performance Polymeric Materials

The unique chemical structure of this compound derivatives makes them suitable for incorporation into high-performance polymers, where enhanced thermal stability, chemical resistance, and specific mechanical properties are required.

Synthesis of Specialized Phenolic and Epoxy Resins

In the realm of thermosetting polymers, derivatives of this compound are used to create specialized resins. While 4-tert-butylphenol is a common precursor for phenolic and epoxy resins wikipedia.orgvinatiorganics.comchemdad.com, its ether derivative offers a pathway to more complex structures. For instance, p-tert-Butylphenyl glycidyl (B131873) ether, a derivative, acts as a reactive diluent in epoxy resin formulations. cymitquimica.com The glycidyl ether group participates in ring-opening polymerization, contributing to the formation of the cross-linked polymer network, while the tert-butylphenoxy moiety imparts hydrophobicity and can improve thermal stability. cymitquimica.com The use of such reactive diluents allows for the modification of viscosity and the enhancement of the final cured resin's properties.

Polycarbonates with Tailored Properties

As mentioned previously, the primary role of this compound-derived structures in polycarbonates is as end-cappers to control molecular weight and enhance stability. google.com Beyond this, derivatives can play a role in the synthesis itself. Research has shown that a neutral 4-tert-butylphenoxy aluminum(III) phthalocyanine (B1677752) complex, synthesized from the corresponding phthalonitrile, can act as a highly selective catalyst. researchgate.net In the presence of a co-catalyst, it catalyzes the copolymerization of carbon dioxide and cyclohexene (B86901) oxide to exclusively form polycarbonates, demonstrating a novel application for these structures in sustainable polymer synthesis. researchgate.net

Functional Materials Development

Perhaps the most significant application of this compound-derived structures is in the development of advanced functional materials, where the specific electronic and photophysical properties of the resulting molecules are paramount.

A prime example is the synthesis of tetra-substituted phthalocyanines from 4-(4-tert-butylphenoxy)phthalonitrile. ajol.infotubitak.gov.tr This precursor is typically prepared through a nucleophilic aromatic substitution reaction between 4-nitrophthalonitrile and 4-tert-butylphenol in a solvent like DMF with potassium carbonate. ajol.inforsc.org The subsequent cyclotetramerization of the phthalonitrile yields a mixture of four positional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ). ajol.inforesearchgate.net

These phthalocyanine molecules possess unique properties that make them suitable for various high-tech applications. They are investigated as organic semiconductors and have been shown to self-assemble into nanofibers, which could be used in organic functional devices. atlantis-press.com Furthermore, their significant nonlinear optical (NLO) properties have been studied extensively. ajol.inforesearchgate.net The NLO properties, specifically reverse saturable absorption, make them candidates for applications like optical limiting. Research has quantified the nonlinear absorption coefficients for the different isomers, revealing that their performance can be tuned based on their symmetry. ajol.inforesearchgate.net

Table 1: Nonlinear Optical Properties of Metal-Free 4β-(4-tert-butylphenoxy)phthalocyanine Isomers

| Isomer Symmetry | Experimental Nonlinear Absorption Coefficient (β) (x 10⁻¹⁰ m/MW) | Reference |

|---|---|---|

| C₄ₕ | 9.31 | ajol.inforesearchgate.net |

| D₂ₕ | 7.89 | ajol.inforesearchgate.net |

| Cₛ | 7.32 | ajol.inforesearchgate.net |

| C₂ᵥ | 1.77 | ajol.inforesearchgate.net |

Metal complexes of these phthalocyanines are also synthesized for catalytic applications. For example, a cobalt phthalocyanine complex derived from 4-(4-tert-butyl)phenoxy)phthalonitrile is used as a molecular catalyst for the electrochemical reduction of carbon dioxide. rsc.org

Organic Electronic Applications of Conjugated Derivatives

The field of organic electronics relies on π-conjugated polymers for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These polymers, such as poly(p-phenylene vinylene) (PPV) and poly(3-hexylthiophene) (P3HT), offer advantages like solution processability, mechanical flexibility, and tunable electronic properties. The performance of these materials is highly dependent on their chemical structure, including the nature of any side chains, which affect solubility, film morphology, and charge transport properties.

A comprehensive review of scientific literature indicates a notable absence of studies on conjugated polymers derived directly from this compound for organic electronic applications. While the parent compound, 4-tert-butylphenol, is utilized in the synthesis of various polymers and resins, and other phenol derivatives are used to create functional materials, there is no specific research detailing the polymerization of this compound into a conjugated backbone or its attachment as a side group to create active materials for organic electronics. The research community has largely focused on other derivatives for tuning the properties of conjugated polymers for these applications.

Investigation of Non-Linear Optical (NLO) Properties in Phthalocyanine Systems

In contrast to the limited research in conjugated polymers, derivatives of this compound have been extensively studied in the realm of non-linear optics (NLO). Specifically, metal-free and metallated phthalocyanines substituted with the 4-(4-tert-butylphenoxy) group have shown significant NLO properties, which are crucial for applications like optical limiting.

The synthesis of these materials typically involves the base-catalyzed reaction of 4-tert-butylphenol with 4-nitrophthalonitrile to yield 4-(4-tert-butylphenoxy)phthalonitrile. Subsequent cyclotetramerization of this precursor produces a mixture of four positional isomers of tetra-substituted phthalocyanine (Cs, C2v, C4h, and D2h symmetry). These isomers can be separated and their distinct NLO properties can be investigated.

Studies employing the Z-scan technique with nanosecond laser pulses at 532 nm have revealed that these phthalocyanine derivatives exhibit strong reverse saturable absorption (RSA), a key mechanism for optical limiting. The NLO response is significantly influenced by the isomeric form of the phthalocyanine. For instance, in one study on 4β-(4-tert-butylphenoxy)phthalocyanine isomers, the C4h isomer demonstrated superior NLO properties compared to the other isomers. This highlights the critical role of molecular symmetry in determining the magnitude of the NLO effect.

The substitution position of the 4-(4-tert-butylphenoxy) group on the phthalocyanine ring (alpha versus beta) also plays a crucial role. Research comparing α- and β-substituted isomers has shown that both sets of isomers display strong RSA profiles, with the α-substituted variants showing a superior second-order non-linear polarizability (β) in some cases.

Detailed investigations have quantified the second-order hyperpolarizability and other NLO coefficients for these compounds. The data underscores the potential of these materials in photonic and optoelectronic devices.

Table 1: Experimental Non-linear Optical Properties of 4β-(4-tert-butylphenoxy)phthalocyanine Isomers

| Isomer (Symmetry) | Nonlinear Absorption Coefficient (βexp) (x 10⁻¹⁰ m/MW) |

| C4h | 9.31 |

| D2h | 7.89 |

| Cs | 7.32 |

| C2v | 1.77 |

| Data sourced from Z-scan experiments performed at 532 nm. |

Table 2: Experimental Non-linear Optical Properties of 4α-(4-tert-butylphenoxy)phthalocyanine Isomers

| Isomer (Symmetry) | Second Order Nonlinear Polarizability (β) (x 10⁻⁵ m/MW) |

| C4h | 34.0 |

| D2h | 28.8 |

| C2v | 22.8 |

| Cs | 13.7 |

| Data sourced from Z-scan experiments. |

Further studies on tin(IV) chloride phthalocyanines bearing these ligands investigated the effect of solvents on third-order NLO properties. The molecular imaginary components of the second-order hyperpolarizability (Im[γ]) were found to vary with the solvent, with values for β-SnOtBpPc reaching 2.94 x 10⁻³¹ esu in tetrahydrofuran. The β-substituted tin complex also showed a significantly larger two-photon absorption cross-section compared to its α-substituted counterpart, an effect attributed to a smaller energy difference between the virtual state and the LUMO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.